molecular formula C16H14FNO3 B6407996 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid CAS No. 1261955-03-6

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B6407996
CAS No.: 1261955-03-6
M. Wt: 287.28 g/mol
InChI Key: ISIQWMJXBMHOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a fluorine atom and an ethylaminocarbonyl group attached to a benzoic acid core

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQWMJXBMHOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691374
Record name 3'-(Ethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-03-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Ethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration: of a suitable aromatic compound to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Acylation: of the amine with ethyl chloroformate to form the ethylaminocarbonyl group.

    Fluorination: of the aromatic ring using a fluorinating agent such as Selectfluor.

    Carboxylation: to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylaminocarbonyl group, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylaminocarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-chlorobenzoic acid

Comparison:

  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its methoxy and chloro analogs.
  • The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable candidate for drug development and biochemical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.